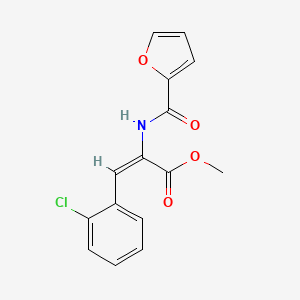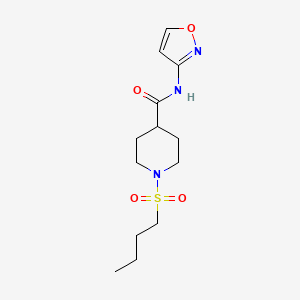
4-(4-fluorobenzyl)-1-(3-hydroxybenzyl)-3-isopropyl-1,4-diazepan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-fluorobenzyl)-1-(3-hydroxybenzyl)-3-isopropyl-1,4-diazepan-5-one is a chemical compound that belongs to the class of diazepanes. It is a potential drug candidate that has gained attention in recent years due to its various pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 4-(4-fluorobenzyl)-1-(3-hydroxybenzyl)-3-isopropyl-1,4-diazepan-5-one is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) system in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. This compound is thought to enhance the activity of GABA by binding to the benzodiazepine site on the GABA-A receptor, leading to increased chloride ion influx and hyperpolarization of the cell membrane.
Biochemical and Physiological Effects:
This compound has been shown to produce various biochemical and physiological effects. It has been demonstrated to reduce anxiety-like behavior, increase locomotor activity, and improve cognitive function in animal models. It also exhibits antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-fluorobenzyl)-1-(3-hydroxybenzyl)-3-isopropyl-1,4-diazepan-5-one has several advantages for lab experiments. It is relatively easy to synthesize and has good stability. It also exhibits high potency and selectivity for the GABA-A receptor, making it a useful tool for studying the GABA system. However, it has some limitations, including its poor solubility in water and limited bioavailability, which may affect its pharmacokinetic properties.
Orientations Futures
There are several future directions for the research of 4-(4-fluorobenzyl)-1-(3-hydroxybenzyl)-3-isopropyl-1,4-diazepan-5-one. One potential area of investigation is its potential in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is the development of novel analogs with improved pharmacokinetic properties. Additionally, further studies are needed to elucidate the exact mechanism of action and to explore its potential for the treatment of other neurological and psychiatric disorders.
Conclusion:
In conclusion, this compound is a promising chemical compound with various pharmacological properties. Its synthesis method is relatively straightforward, and it exhibits high potency and selectivity for the GABA-A receptor. It has been shown to possess anxiolytic, antidepressant, and anticonvulsant activities, as well as neuroprotective effects. Although it has some limitations, it has several advantages for lab experiments. Further research is needed to fully understand its mechanism of action and to explore its potential in the treatment of neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of 4-(4-fluorobenzyl)-1-(3-hydroxybenzyl)-3-isopropyl-1,4-diazepan-5-one involves the reaction of 4-fluorobenzylamine, 3-hydroxybenzaldehyde, and isopropylamine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including the formation of Schiff base, reduction, and cyclization. The final product is obtained in good yield and purity.
Applications De Recherche Scientifique
4-(4-fluorobenzyl)-1-(3-hydroxybenzyl)-3-isopropyl-1,4-diazepan-5-one has been studied extensively for its potential therapeutic applications. It has been shown to possess anxiolytic, antidepressant, and anticonvulsant activities in animal models. It also exhibits neuroprotective effects and has been investigated for its potential in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-[(3-hydroxyphenyl)methyl]-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O2/c1-16(2)21-15-24(13-18-4-3-5-20(26)12-18)11-10-22(27)25(21)14-17-6-8-19(23)9-7-17/h3-9,12,16,21,26H,10-11,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRDUSBZBFZHBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)CC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methyl-5-[4-(1-piperidinyl)-1-phthalazinyl]-N-(3-pyridinylmethyl)benzenesulfonamide](/img/structure/B5462987.png)
![N-ethyl-2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5462991.png)

![1-(4-methoxyphenyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperazine](/img/structure/B5463024.png)
![N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5463030.png)
![4-chloro-2-[3-(2-thienyl)acryloyl]phenyl 2-methoxybenzoate](/img/structure/B5463034.png)

![N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-N-methyl-2-(3-pyrrolidinyl)benzamide dihydrochloride](/img/structure/B5463046.png)
![1-(ethylsulfonyl)-N-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5463052.png)
![1-methyl-1'-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5463055.png)
![4-({2,6-dichloro-4-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B5463058.png)

![2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5463081.png)
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-cyclohexylacetamide](/img/structure/B5463082.png)
